1,2,7,8-四氯二苯并-p-二恶英

描述

1,2,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is an environmental pollutant that is produced as a by-product of industrial processes, such as the manufacture of pesticides, chlorinated hydrocarbons, and other chemicals. It is a highly toxic chemical compound that has been linked to a wide range of health problems, including cancer, reproductive and developmental disorders, and immune system disruption. TCDD is one of the most studied and well-known environmental pollutants, and its effects on human health and the environment have been extensively researched.

科学研究应用

毒理基因组学与表观遗传学

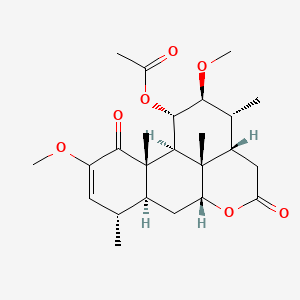

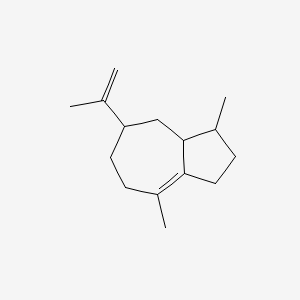

TCDD 因其跨代遗传表观遗传效应而备受关注。在实验鼠中,暴露于 TCDD 会导致各种毒性,包括肝毒性和免疫抑制。 有趣的是,未暴露的暴露大鼠后代也表现出肝脏转录组谱改变和疾病发生率增加,这表明存在表观遗传修饰 {svg_1}.

环境污染和毒性

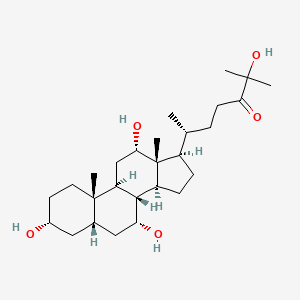

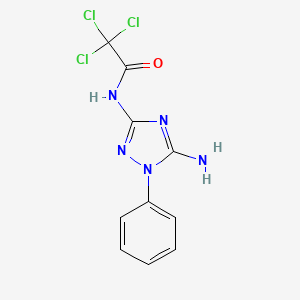

作为一种持久性环境污染物,TCDD 在除草剂、杀虫剂和工业副产品中的存在与重大健康问题有关。 研究集中于其对动物和人体组织的细胞毒性效应,以及其在肿瘤发生和慢性病中的潜在作用 {svg_2}.

毒性缓解

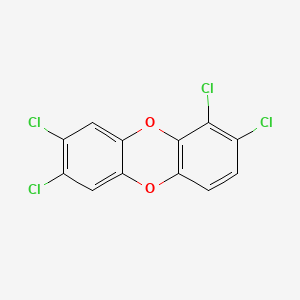

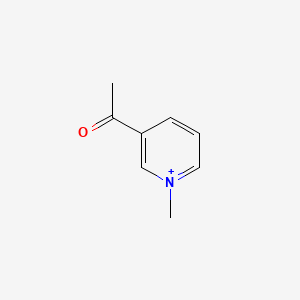

最近的研究探索了使用硼化合物来减轻 TCDD 诱导的毒性。 这些化合物在保护人类外周血单个核细胞免受 TCDD 的细胞毒性、遗传毒性和氧化应激效应方面显示出前景,将其定位为潜在的化学预防剂 {svg_3}.

风险评估和健康重新评估

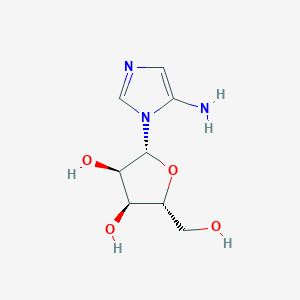

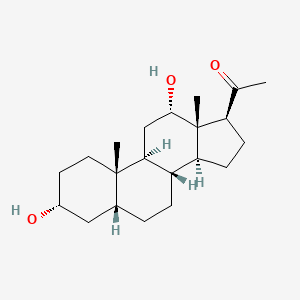

美国环境保护署 (EPA) 对 TCDD 的暴露和健康风险进行了全面重新评估。 这些重新评估包括对作用机制、剂量反应和重新评估草案的科学亮点的详细讨论 {svg_4} {svg_5}.

代谢组学和生物学功能

研究还深入探讨了由急性 TCDD 暴露引起的代谢组学谱改变。 使用 Ingenuity Pathway Analysis 的研究确定了与 TCDD 治疗相关的最富集疾病和生物学功能,从而深入了解其全身效应 {svg_6}.

作用机制

Target of Action

The primary target of 1,2,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is the aryl hydrocarbon (AH) receptor . This receptor is a transcription factor present in all cells and is involved in the expression of genes .

Mode of Action

TCDD and dioxin-like compounds act via the AH receptor . It has been shown that high doses of TCDD either increase or decrease the expression of several hundred genes in rats . Genes of enzymes activating the breakdown of foreign and often toxic compounds are classic examples of such genes .

Biochemical Pathways

A new fungus strain was isolated from activated sludge of Dagu Drainage River in Tianjin which was able to degrade 2,3,7,8-TCDD in the medium . The fungus strain degraded 2,3,7,8-TCDD to form intermediates, they were 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydrooxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene and β-ketoadipic acid .

Pharmacokinetics

TCDD is a persistent organic pollutant . It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis . It is a colorless solid with no distinguishable odor at room temperature . Its solubility in water is 0.2 µg/L .

Result of Action

TCDD exposure promotes immunosuppression via modulations in the cecal metabolome . It can induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppressor factors . TCDD can also invade DNA molecules, induce mutations, and thus have teratogenic and carcinogenic effects .

Action Environment

TCDD is a persistent environmental contaminant . Because of their hydrophobic nature and resistance towards metabolism, these chemicals persist and bioaccumulate in fatty tissues of animals and humans . The Stockholm International Peace Research Institute considers dioxin as a potential military poison for several reasons, including its high toxicity to mammals, long disease course, damage that is long-term and incurable, and highly stable properties .

安全和危害

未来方向

There is ongoing research into the effects of TCDD on human health and the environment . This includes studies on the bioaccumulation of TCDD in animals and humans, the impact of TCDD on public health, and the development of methods for the detoxification of TCDD from the environment .

Relevant Papers

There are many papers that have been published on the topic of TCDD. Some of these include studies on the synthesis and properties of TCDD , the effects of TCDD on human health , and the environmental impacts of TCDD .

生化分析

Biochemical Properties

1,2,7,8-Tetrachlorodibenzo-P-dioxin exerts its biochemical effects primarily through interaction with the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factorThis binding leads to the transcriptional activation or repression of various genes involved in xenobiotic metabolism, cell cycle regulation, and immune responses .

Cellular Effects

1,2,7,8-Tetrachlorodibenzo-P-dioxin has profound effects on various cell types and cellular processes. It disrupts cell signaling pathways, alters gene expression, and affects cellular metabolism. In immune cells, 1,2,7,8-Tetrachlorodibenzo-P-dioxin suppresses humoral immune responses by inhibiting B cell differentiation and immunoglobulin production. In epithelial cells, it impairs the intestinal epithelial barrier, leading to increased intestinal permeability and inflammation .

Molecular Mechanism

The molecular mechanism of 1,2,7,8-Tetrachlorodibenzo-P-dioxin involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, the AhR-1,2,7,8-Tetrachlorodibenzo-P-dioxin complex translocates to the nucleus, where it interacts with the AhR nuclear translocator (ARNT). This complex then binds to dioxin response elements (DREs) in the promoter regions of target genes, leading to changes in gene expression. These changes include the upregulation of cytochrome P450 enzymes involved in xenobiotic metabolism and the downregulation of genes involved in cell cycle regulation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,7,8-Tetrachlorodibenzo-P-dioxin can vary over time. Short-term exposure to 1,2,7,8-Tetrachlorodibenzo-P-dioxin induces acute toxicity, including hepatotoxicity, immunosuppression, and developmental toxicity. Long-term exposure leads to chronic effects such as carcinogenesis, endocrine disruption, and reproductive toxicity. The stability and persistence of 1,2,7,8-Tetrachlorodibenzo-P-dioxin in biological systems contribute to its long-term effects .

Dosage Effects in Animal Models

The effects of 1,2,7,8-Tetrachlorodibenzo-P-dioxin in animal models are dose-dependent. Low doses of 1,2,7,8-Tetrachlorodibenzo-P-dioxin can cause subtle changes in gene expression and immune function, while high doses result in severe toxicity, including wasting syndrome, thymic atrophy, and lethality. Threshold effects have been observed, where certain doses of 1,2,7,8-Tetrachlorodibenzo-P-dioxin trigger specific toxic responses .

Metabolic Pathways

1,2,7,8-Tetrachlorodibenzo-P-dioxin is metabolized primarily by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes catalyze the hydroxylation of 1,2,7,8-Tetrachlorodibenzo-P-dioxin, leading to the formation of more water-soluble metabolites that can be excreted from the body. The high lipophilicity of 1,2,7,8-Tetrachlorodibenzo-P-dioxin allows it to persist in adipose tissues, leading to prolonged exposure and bioaccumulation .

Transport and Distribution

1,2,7,8-Tetrachlorodibenzo-P-dioxin is transported and distributed within cells and tissues through passive diffusion due to its lipophilic nature. It accumulates in lipid-rich tissues such as adipose tissue, liver, and skin. The aryl hydrocarbon receptor (AhR) plays a crucial role in mediating the cellular uptake and distribution of 1,2,7,8-Tetrachlorodibenzo-P-dioxin. Upon binding to AhR, 1,2,7,8-Tetrachlorodibenzo-P-dioxin is transported to the nucleus, where it exerts its toxic effects .

Subcellular Localization

Within cells, 1,2,7,8-Tetrachlorodibenzo-P-dioxin is primarily localized in the cytoplasm and nucleus. The binding of 1,2,7,8-Tetrachlorodibenzo-P-dioxin to the aryl hydrocarbon receptor (AhR) facilitates its translocation to the nucleus, where it interacts with DNA and regulates gene expression. The subcellular localization of 1,2,7,8-Tetrachlorodibenzo-P-dioxin is critical for its biological activity and toxicity .

属性

IUPAC Name |

1,2,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-2-8-12(11(5)16)18-10-4-7(15)6(14)3-9(10)17-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZCLBKUTXYYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073478 | |

| Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34816-53-0 | |

| Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34816-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034816530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61CLS478M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 1,2,7,8-TCDD once it enters an organism?

A: Research using radiolabeled 1,2,7,8-TCDD in a ruminating Holstein calf demonstrated that after oral administration, the compound is primarily excreted through feces (81.6% of the dose) with a smaller proportion excreted in urine (10.6%). [] The study also revealed that 1,2,7,8-TCDD accumulated in various tissues, with the highest concentrations found in the intestines, rumen, liver, and carcass. [] This indicates that while a significant portion is eliminated, 1,2,7,8-TCDD can persist in certain tissues.

Q2: Are there any noticeable differences in how 1,2,7,8-TCDD is distributed within different species?

A: Studies comparing 1,2,7,8-TCDD distribution in calves and common carp highlight some key differences. In carp, visceral fat was identified as the primary site of accumulation, followed by the liver. [] This contrasts with the calf study, where intestinal tissues showed the highest concentrations. [] These findings suggest that species-specific physiological factors influence the distribution and accumulation of 1,2,7,8-TCDD.

Q3: Does 1,2,7,8-TCDD undergo any metabolic transformations within the body?

A: Both the calf and carp studies provide evidence of 1,2,7,8-TCDD metabolism. The calf study identified a hydroxylated metabolite in the plasma, raising concerns about potential interference with thyroid hormone homeostasis. [] Research in carp revealed the presence of at least three metabolites in bile, with the parent compound representing only a small fraction of the total radioactive material. [] These findings demonstrate that while 1,2,7,8-TCDD is considered persistent, it can undergo metabolic transformations, potentially leading to the formation of metabolites with different toxicological properties.

Q4: How do the physicochemical properties of 1,2,7,8-TCDD influence its distribution in food products?

A: A study investigating the distribution of various contaminants in fortified milk revealed a correlation between a compound's lipophilicity and its distribution between skim milk and fat, as well as between curd and whey. [] Given that 1,2,7,8-TCDD is highly lipophilic, this research suggests that it would likely be concentrated in the fat fraction of milk. This information is crucial for understanding the potential human health risks associated with the consumption of contaminated dairy products.

Q5: What are the environmental implications of 1,2,7,8-TCDD's persistence and potential for bioaccumulation?

A: The studies highlighting the persistence of 1,2,7,8-TCDD in animal tissues and its presence in various compartments of milk underscore the potential for this compound to bioaccumulate in the environment and enter the food chain. [, , ] This bioaccumulation poses a significant ecological risk, as top predators, including humans, can be exposed to higher concentrations of 1,2,7,8-TCDD through the consumption of contaminated food sources.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)

![2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1206237.png)

![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)